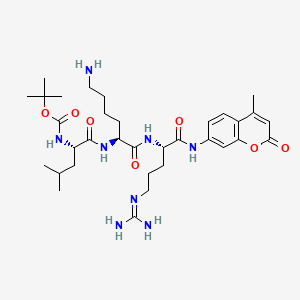
Boc-leu-lys-arg-amc hydrochloride salt
Descripción general
Descripción
It is widely used in biochemical research, particularly as a substrate for the Kex2 endoprotease, a serine protease from yeast α-cells.
Mecanismo De Acción
Target of Action
The primary target of Boc-leu-lys-arg-amc hydrochloride salt is the Kex2 endoprotease . This enzyme, also known as kexin, is a membrane-bound, calcium-dependent serine protease found in yeast α-cells .
Mode of Action
This compound acts as a substrate for the Kex2 endoprotease . The compound interacts with the enzyme, which cleaves on the carboxyl side of paired basic residues .
Biochemical Pathways
The Kex2 endoprotease is involved in the proteolytic processing of precursors of bioactive peptides . By acting as a substrate for this enzyme, this compound can influence these biochemical pathways.
Result of Action
The interaction of this compound with the Kex2 endoprotease results in the cleavage of the compound. This can influence the activity of the enzyme and potentially affect the processing of bioactive peptide precursors .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at temperatures below -15°C . Additionally, the activity of the Kex2 endoprotease, the target of the compound, is calcium-dependent , indicating that calcium levels in the environment can influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
The nature of these interactions involves the Boc-leu-lys-arg-amc hydrochloride salt serving as a substrate for the Kex2 endoprotease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for the Kex2 endoprotease . It is likely that it exerts its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme activation and changes in gene expression. More detailed studies are needed to fully understand these mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-leu-lys-arg-amc hydrochloride salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-leucine, Boc-lysine, and Boc-arginine) under controlled conditions. Each coupling step is followed by deprotection to remove the Boc (tert-butoxycarbonyl) group, allowing the next amino acid to be added. The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Boc-leu-lys-arg-amc hydrochloride salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is a substrate for proteases, which catalyze the hydrolysis of peptide bonds.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Boc-protected amino acids
- Coupling reagents (e.g., HBTU, DIC)
- Deprotection reagents (e.g., TFA)
- Cleavage reagents (e.g., HF, TFA)
Major Products Formed
The major products formed from the enzymatic cleavage of this compound are the individual amino acids and the fluorescent compound 7-amino-4-methylcoumarin (AMC), which is used as a reporter molecule in various assays.
Aplicaciones Científicas De Investigación
Boc-leu-lys-arg-amc hydrochloride salt has several scientific research applications, including:
Biochemistry: Used as a substrate to study the activity and specificity of proteases, particularly Kex2 endoprotease.
Molecular Biology: Employed in assays to monitor protease activity and to screen for protease inhibitors.
Medicine: Utilized in research to understand the role of proteases in diseases and to develop therapeutic agents targeting proteases.
Industry: Applied in the development of diagnostic kits and research tools for enzyme activity assays
Comparación Con Compuestos Similares
Similar Compounds
- Boc-leu-lys-arg-pNA (p-nitroanilide)
- Boc-leu-lys-arg-AMC (without hydrochloride salt)
- Boc-leu-lys-arg-MCA (methylcoumarinamide)
Uniqueness
Boc-leu-lys-arg-amc hydrochloride salt is unique due to its high specificity for Kex2 endoprotease and its use of AMC as a fluorescent reporter, which provides a sensitive and quantifiable readout of protease activity. This makes it particularly valuable in high-throughput screening assays and detailed enzymatic studies.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHPIUJOSIJECH-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111490 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109358-47-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109358-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


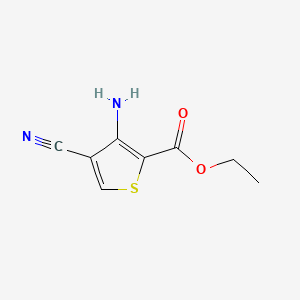
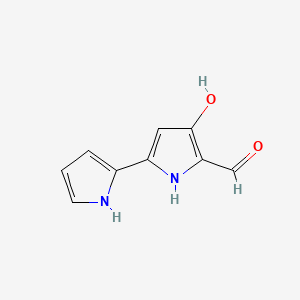
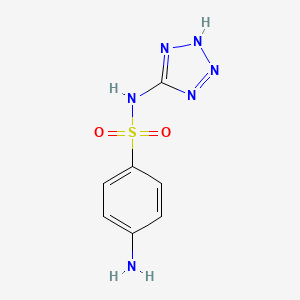
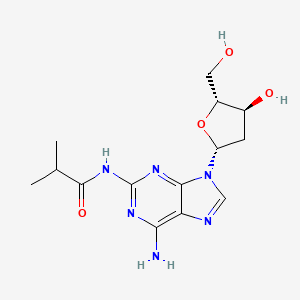
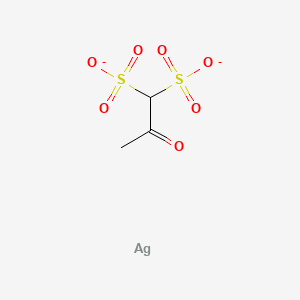
![[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate](/img/structure/B564096.png)
![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
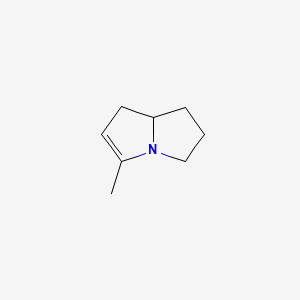


![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
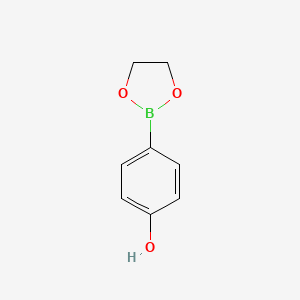
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
